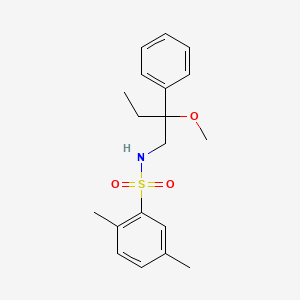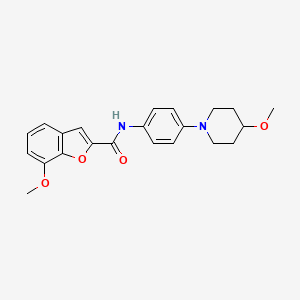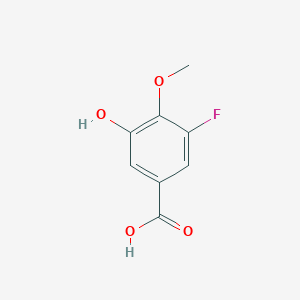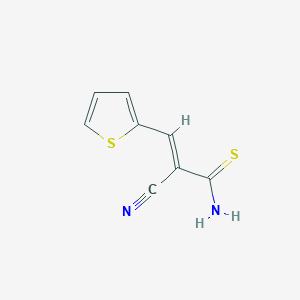
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as MPDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDQ belongs to the class of quinoline carboxylic acids and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells is not fully understood. However, studies have suggested that 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II activity leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-inflammatory activity. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have good stability, making it a suitable candidate for long-term experiments. However, one of the limitations of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is its low solubility in water, which may limit its application in some experiments.
Zukünftige Richtungen
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has shown promising results in various fields of scientific research. In the future, more studies are needed to understand the mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells fully. Additionally, more research is needed to explore the potential applications of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in other fields, such as neurodegenerative diseases and diabetes. Furthermore, the development of new synthetic methods for 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may lead to the discovery of new analogs with improved properties.
Synthesemethoden
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can be synthesized using different methods, including the reaction of 2-methyl-4-oxo-3,4-dihydroquinoline-5-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide. Another method involves the reaction of 2-methyl-3,4-dihydroquinoline-4-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide and then acidic hydrolysis. Both methods have been reported to yield 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid with good purity and yield.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of application is in the development of new anti-cancer drugs. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
6-methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-12(16)15-8-4-5-10-11(15)7-6-9(2)13(10)14(17)18/h3,6-7H,1,4-5,8H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMCVDWCKIHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(CCC2)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2424726.png)

![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)





![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2424741.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)